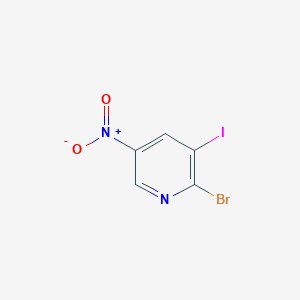

2-Bromo-3-iodo-5-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-iodo-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrIN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNBICGZLNMEBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670110 | |

| Record name | 2-Bromo-3-iodo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25391-61-1 | |

| Record name | 2-Bromo-3-iodo-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25391-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-iodo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-iodo-5-nitropyridine

Abstract

This technical guide provides a comprehensive overview of a reliable and well-documented synthetic pathway for 2-bromo-3-iodo-5-nitropyridine, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details a multi-step synthesis commencing from the readily available starting material, 2-aminopyridine. Each synthetic step is elaborated with detailed, step-by-step protocols, mechanistic insights, and an explanation of the causal relationships behind the experimental choices. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative references to ensure reproducibility and safety.

Introduction: The Significance of Polysubstituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceutical and agrochemical compounds. The strategic installation of multiple, distinct functional groups onto this ring system allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its interaction with biological targets. Specifically, halogenated 2-aminopyridine derivatives serve as versatile intermediates for creating complex molecular architectures. The target molecule, this compound (C₅H₂BrIN₂O₂), is a valuable building block because its three distinct substituents—bromo, iodo, and nitro groups—can be selectively manipulated in subsequent reactions such as cross-coupling, nucleophilic substitution, and reduction. For instance, the bromine and iodine atoms are excellent handles for Suzuki or Stille coupling reactions, while the nitro group can be reduced to an amine, providing a vector for further derivatization.

This guide outlines a logical and robust three-step synthesis designed to produce this compound with high purity. The chosen pathway leverages well-established, high-yielding reactions, beginning with the regioselective functionalization of 2-aminopyridine.

Overall Synthetic Workflow

The synthesis is designed as a linear sequence of three distinct chemical transformations. The workflow is initiated with the bromination of 2-aminopyridine at the 5-position, followed by nitration at the 3-position, and culminates in a Sandmeyer reaction to replace the 2-amino group with an iodine atom.

Caption: Overall synthetic pathway from 2-aminopyridine to the target compound.

Experimental Protocols & Mechanistic Discussion

Step 1: Synthesis of 2-Amino-5-bromopyridine

The initial step involves the electrophilic aromatic substitution of 2-aminopyridine. The amino group is a potent activating group and directs electrophiles to the ortho and para positions (3- and 5-positions). Due to steric hindrance from the adjacent amino group, the substitution occurs preferentially at the C5 (para) position.

Protocol: This protocol is adapted from the procedure described in Organic Syntheses.

-

Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of glacial acetic acid.

-

Cooling: Cool the solution to below 20°C using an ice bath.

-

Bromine Addition: Prepare a solution of 480 g (3.0 moles) of bromine in 300 mL of glacial acetic acid. Add this solution dropwise to the stirred 2-aminopyridine solution over approximately 1 hour.

-

Temperature Control: Maintain the temperature below 20°C for the first half of the addition. The temperature can then be allowed to rise to 50°C to prevent the premature precipitation of the product's hydrobromide salt.

-

Reaction Completion & Isolation: After the addition is complete, cool the mixture and collect the precipitated product by filtration.

-

Purification: The crude product can be purified by recrystallization from benzene or a suitable solvent to yield colorless prisms.

Causality and Expertise:

-

Solvent Choice: Glacial acetic acid serves as both a solvent and a medium to moderate the reactivity of bromine.

-

Temperature Management: The initial low temperature controls the reaction rate and minimizes the formation of di-substituted byproducts. Allowing the temperature to rise later maintains the product in solution, ensuring a complete reaction.

| Reagent/Product | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 2-Aminopyridine | 504-29-0 | 94.11 | Readily available starting material. |

| Bromine | 7726-95-6 | 159.81 | Corrosive and toxic; handle in a fume hood. |

| 2-Amino-5-bromopyridine | 1072-97-5 | 173.02 | Intermediate solid, m.p. 137°C. |

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

The second step is the nitration of the brominated intermediate. The electron-donating amino group and the electron-withdrawing bromo group direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position. The reaction is conducted in a strong acid mixture at low temperatures to control the powerful exothermic reaction.

Protocol: This protocol is adapted from the procedure described in Organic Syntheses.

-

Reaction Setup: To a 1-liter three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 500 mL of concentrated sulfuric acid (sp. gr. 1.84) and cool it in an ice bath.

-

Substrate Addition: Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine, ensuring the temperature does not exceed 5°C.

-

Nitrating Agent Addition: Add 26 mL (0.57 mole) of 95% nitric acid dropwise while maintaining the temperature at 0°C.

-

Stirring Regimen: Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50–60°C for 1 hour to ensure the reaction goes to completion.

-

Work-up: Carefully pour the cooled reaction mixture onto 5 liters of ice. Neutralize the solution with a 40% sodium hydroxide solution.

-

Isolation & Purification: Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration. Wash the solid with water until the washings are sulfate-free. The product can be further purified by recrystallization from ethyl methyl ketone to yield yellow needles.

Causality and Expertise:

-

Reagent Choice: The mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is necessary for the nitration of the moderately deactivated pyridine ring.

-

Strict Temperature Control: Nitration is a highly exothermic process. Maintaining a low temperature (0-5°C) is critical to prevent over-nitration and decomposition of the starting material, ensuring regioselectivity and a high yield.

| Reagent/Product | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 2-Amino-5-bromopyridine | 1072-97-5 | 173.02 | Intermediate from Step 1. |

| Nitric Acid (95%) | 7697-37-2 | 63.01 | Strong oxidizing agent. |

| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | Dehydrating agent and catalyst. |

| 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 | 218.01 | Yellow solid, m.p. 205-208°C. |

Step 3: Synthesis of this compound

The final transformation is a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of other functionalities. The process involves two key stages: the diazotization of the primary aromatic amine to form a diazonium salt, followed by the displacement of the diazonium group (N₂) with a nucleophile—in this case, iodide.

Caption: The two-stage process of the Sandmeyer reaction.

Protocol:

-

Diazotization:

-

Suspend 2-amino-5-bromo-3-nitropyridine in a solution of concentrated sulfuric acid and water, and cool the mixture to 0-5°C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂) in water.

-

Add the sodium nitrite solution dropwise to the cooled amine suspension. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper). This generates the aryl diazonium salt in situ.

-

-

Iodide Displacement:

-

Prepare a separate aqueous solution of potassium iodide (KI).

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete displacement.

-

-

Work-up and Isolation:

-

The crude product often precipitates from the reaction mixture.

-

Collect the solid by filtration.

-

To remove any unreacted iodine, wash the crude product with a solution of sodium thiosulfate.

-

Extract the product into an organic solvent like dichloromethane or ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The final product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Causality and Expertise:

-

Diazotization Conditions: The reaction must be kept cold (0-5°C) because diazonium salts are generally unstable at higher temperatures and can decompose.

-

Mechanism of Displacement: The conversion of the diazonium salt to the aryl iodide does not typically require a copper catalyst, unlike Sandmeyer reactions for chlorination or bromination. The iodide ion is a strong enough nucleophile to effect the substitution, which is believed to proceed via a radical mechanism. The diazonium group is an excellent leaving group because it is released as highly stable dinitrogen (N₂) gas, providing a strong thermodynamic driving force for the reaction.

| Reagent/Product | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 | 218.01 | Intermediate from Step 2. |

| Sodium Nitrite | 7632-00-0 | 69.00 | Diazotizing agent. |

| Potassium Iodide | 7681-11-0 | 166.00 | Iodide source. |

| This compound | 25391-61-1 | 328.89 | Final product; solid. |

Safety and Handling

-

General Precautions: All steps of this synthesis should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.

-

Specific Hazards:

-

Bromine: Highly corrosive, toxic, and causes severe burns. Handle with extreme care.

-

Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Always add acid to water, never the other way around, when preparing dilutions.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. This synthesis is designed to use them in situ, which is a critical safety measure. Do not attempt to isolate the diazonium salt intermediate.

-

Halogenated Organic Compounds: The intermediates and final product should be treated as toxic and handled with care.

-

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for preparing this compound from 2-aminopyridine. By leveraging fundamental reactions in aromatic chemistry—electrophilic substitution and the Sandmeyer reaction—this multi-step process allows for the controlled and regioselective installation of three distinct functional groups onto a pyridine core. The resulting compound is a highly valuable and versatile intermediate, poised for use in the synthesis of complex molecules for pharmaceutical and materials science research. Adherence to the detailed protocols and safety precautions is essential for the successful and safe execution of this synthesis.

References

- 3-Amino-2-bromo-5-methylpyridine synthesis. ChemicalBook. [https://www.chemicalbook.com/ProductChemicalPropertiesCB52157545

A Technical Guide to 2-Bromo-3-iodo-5-nitropyridine: Properties, Synthesis, and Applications in Drug Discovery

This document provides a comprehensive technical overview of 2-Bromo-3-iodo-5-nitropyridine, a halogenated and nitrated pyridine derivative of significant interest to the chemical and pharmaceutical sciences. As a highly functionalized heterocyclic compound, it serves as a versatile building block in the synthesis of complex molecular architectures for drug discovery and materials science.[1][2][3] This guide delves into its physicochemical properties, potential synthetic routes, analytical characterization, and safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Profile

This compound possesses a unique arrangement of substituents on the pyridine core that dictates its reactivity and utility. The pyridine ring, a foundational scaffold in medicinal chemistry, is "electron-deficient," and this effect is significantly amplified by the strongly electron-withdrawing nitro group at the 5-position.[4] The bromine atom at the 2-position and the iodine at the 3-position provide two distinct and orthogonally reactive handles for cross-coupling and other substitution reactions, making this molecule a highly valuable synthetic intermediate.[2]

Key Physicochemical Data

The empirical and computed data for this compound are summarized below. It is critical for researchers to note that while some properties like melting point have been experimentally determined, others are based on computational predictions and should be verified experimentally.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrIN₂O₂ | [5] |

| Molecular Weight | 328.89 g/mol | [5] |

| CAS Number | 25391-61-1 | [6] |

| Appearance | Yellow to white solid | [6] |

| Melting Point | 108 °C (Experimental) | [6] |

| Boiling Point | 355.1 ± 37.0 °C (Predicted) | [6] |

| Density | 2.477 ± 0.06 g/cm³ (Predicted) | [6] |

| InChI Key | MWNBICGZLNMEBT-UHFFFAOYSA-N | |

| SMILES | [O-]c1cnc(Br)c(I)c1 | |

| Solubility | No data available | [6] |

Synthesis and Reactivity Insights

While specific literature detailing the synthesis of this compound is not extensively published, a plausible synthetic pathway can be devised based on established heterocyclic chemistry principles. A logical approach would involve the sequential halogenation and nitration of a pyridine precursor. The reactivity of the pyridine ring is heavily influenced by its substituents, making the order of these transformations critical to achieving the desired isomer with high yield.

Proposed Synthetic Workflow

A potential synthetic route could start from 2-aminopyridine, a readily available starting material. This strategy leverages the directing effects of the amino group to install the substituents in the correct positions.

Caption: Proposed multi-step synthesis of this compound.

Causality Behind Experimental Choices:

-

Bromination First: Starting with 2-aminopyridine, electrophilic bromination using N-bromosuccinimide (NBS) is directed by the activating amino group primarily to the 5-position due to electronic and steric factors.[7]

-

Directed Nitration: The subsequent nitration occurs at the 3-position. The amino group, now on a brominated ring, still directs ortho/para, and the 3-position is electronically favored for electrophilic attack. This step yields 2-amino-5-bromo-3-nitropyridine.[8]

-

Diazotization and Substitution: The amino group can then be converted into a diazonium salt, which is an excellent leaving group. A Sandmeyer-type reaction can be used to replace it. First, diazotization followed by treatment with HBr would yield the dibromo intermediate. Subsequently, a halogen exchange reaction (Finkelstein-type) with potassium iodide (KI) could selectively replace the more labile bromine at the 3-position with iodine to furnish the final product. A direct conversion from the diazonium salt using KI is also a viable alternative.

Analytical Characterization Protocols

Confirming the identity and purity of this compound requires a suite of analytical techniques. As Sigma-Aldrich notes for a similar product, the buyer assumes responsibility for confirming product identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

-

¹H NMR: The molecule has two aromatic protons. Due to the anisotropic and electronic effects of the three substituents, their chemical shifts would be significantly downfield in the aromatic region (likely > 8.0 ppm). They would appear as two doublets with a small meta-coupling constant (J ≈ 2-3 Hz).

-

¹³C NMR: Five distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring. The carbons bearing the electronegative substituents (C-Br, C-I, C-NO₂) would be highly deshielded.

Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using a standard pulse program on a 400 MHz or higher field instrument.

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight. Using a technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 329.89. The isotopic pattern will be highly characteristic due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1 ratio) and iodine (¹²⁷I, monoisotopic).

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks include:

-

Asymmetric N-O stretch: ~1520-1560 cm⁻¹

-

Symmetric N-O stretch: ~1340-1360 cm⁻¹

-

C-Br stretch: ~500-600 cm⁻¹

-

Aromatic C=C and C=N stretches: ~1400-1600 cm⁻¹

Applications in Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold in drug discovery. Pyridine rings are privileged structures found in numerous FDA-approved drugs, particularly anticancer agents.[4] The strategic placement of three distinct functional groups allows for a programmed and selective series of reactions.

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. nbinno.com [nbinno.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. This compound | 25391-61-1 | Benchchem [benchchem.com]

- 5. 2-Bromo-5-iodo-3-nitropyridine AldrichCPR 426463-20-9 [sigmaaldrich.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. ijssst.info [ijssst.info]

- 8. Organic Syntheses Procedure [orgsyn.org]

Introduction: A Privileged Scaffold for Discovery Chemistry

An In-depth Technical Guide to 2-Bromo-3-iodo-5-nitropyridine (CAS: 25391-61-1)

This document provides a comprehensive technical overview of this compound, a highly functionalized heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this guide delves into the compound's chemical properties, strategic applications in synthesis, and detailed experimental considerations. The narrative emphasizes the rationale behind synthetic choices, offering field-proven insights into leveraging this versatile reagent for the construction of complex molecular architectures.

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs and biologically active molecules.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a critical component in designing molecules that interact with biological targets.[1]

This compound emerges as a particularly valuable building block. It features three distinct points of functionality on the pyridine core: a nitro group, a bromine atom, and an iodine atom. The nitro group is a powerful electron-withdrawing group and can be a precursor to an amino group. The two different halogen atoms (bromo and iodo) at positions 2 and 3, respectively, provide orthogonal handles for sequential, site-selective cross-coupling reactions. This predictable, regioselective reactivity is the most significant strategic advantage of this reagent, enabling the controlled and stepwise construction of highly substituted pyridine derivatives, a crucial capability in modern drug discovery.[2][3]

Physicochemical and Safety Profile

A clear understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Compound Properties

The key physicochemical properties of this compound are summarized below. This data is essential for calculating molar equivalents, understanding solubility, and planning purification strategies.

| Property | Value | Source |

| CAS Number | 25391-61-1 | [4][5][6][7] |

| Molecular Formula | C₅H₂BrIN₂O₂ | [4] |

| Molecular Weight | 328.89 g/mol | [4] |

| Physical Form | Solid | [4] |

| SMILES String | [O-]c1cnc(Br)c(I)c1 | [4] |

| InChI Key | MWNBICGZLNMEBT-UHFFFAOYSA-N | [4] |

Safety and Handling

This compound is classified as acutely toxic if swallowed and requires careful handling.[4]

-

GHS Classification: Acute Toxicity, Oral (Category 3).[4]

-

Signal Word: Danger.[4]

-

Hazard Statement: H301 (Toxic if swallowed).[4]

-

Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[4]

Handling Protocol:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.[8]

The Core Synthetic Strategy: Regioselective Cross-Coupling

The primary utility of this compound lies in its capacity for sequential palladium-catalyzed cross-coupling reactions. The key to this strategy is the differential reactivity of the carbon-halogen bonds.

The Causality of Regioselectivity: In palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the first and rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3][9] The reactivity of halogens in this step follows the general trend: I > Br > Cl .[3] This is because the C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more susceptible to cleavage by the palladium catalyst.

This reactivity difference allows for the selective functionalization of the C3-Iodo position under milder conditions, leaving the C2-Bromo position intact for a subsequent, different coupling reaction under more forcing conditions.

Caption: Sequential functionalization workflow for this compound.

Key Experimental Protocols

The following protocols are representative methodologies for leveraging the regioselective reactivity of this compound. These are designed as self-validating systems, incorporating in-process controls and standard purification techniques.

Protocol: Regioselective Suzuki-Miyaura Coupling at the C3-Iodo Position

The Suzuki reaction is a robust method for forming carbon-carbon bonds.[10][11] This protocol targets the more reactive C-I bond for arylation.

Objective: To synthesize a 2-Bromo-3-aryl-5-nitropyridine derivative.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Triphenylphosphine [PPh₃] (0.08 equiv) or a more advanced ligand like SPhos.

-

Potassium carbonate (K₂CO₃) (3.0 equiv), aqueous solution (2M)

-

1,4-Dioxane and Water (4:1 mixture), degassed

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, and the phosphine ligand.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe, followed by the aqueous potassium carbonate solution. The base is essential for activating the boronic acid for transmetalation.[9][11]

-

Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then with brine. The organic layer contains the product.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 2-Bromo-3-aryl-5-nitropyridine.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Regioselective Buchwald-Hartwig Amination at the C3-Iodo Position

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, widely used in pharmaceutical synthesis.[12][13]

Objective: To synthesize a 2-Bromo-3-(amino)-5-nitropyridine derivative.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

-

Xantphos (0.03 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed Toluene

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup (Glovebox): Due to the air-sensitivity of the catalyst, ligands, and base, it is best to weigh these reagents in an inert atmosphere glovebox. Add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

-

Reagent Addition: Outside the glovebox, add this compound to the tube. Evacuate and backfill with an inert gas.

-

Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by the amine coupling partner via syringe. Xantphos is a bulky, electron-rich ligand that facilitates both oxidative addition and the final reductive elimination step, which is often rate-limiting.[12]

-

Heating and Monitoring: Heat the reaction to 100-110 °C. Monitor for completion by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

-

Characterization: Confirm the structure via spectroscopic methods (NMR, MS).

Protocol: Regioselective Sonogashira Coupling at the C3-Iodo Position

The Sonogashira coupling is the method of choice for creating C(sp²)-C(sp) bonds, linking the pyridine ring to an alkyne.[14][15]

Objective: To synthesize a 2-Bromo-3-(alkynyl)-5-nitropyridine derivative.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) and THF, degassed

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Reagent Addition: Add degassed THF and triethylamine. The triethylamine serves as both the base and a solvent. Then, add the terminal alkyne via syringe. The CuI co-catalyst is crucial for activating the alkyne.[16][17]

-

Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within a few hours. Monitor by TLC.

-

Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Redissolve the crude product and wash with water to remove triethylamine salts. Dry the organic layer, concentrate, and purify by flash column chromatography.

-

Characterization: Confirm the structure via NMR and MS.

Sources

- 1. This compound | 25391-61-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound AldrichCPR 25391-61-1 [sigmaaldrich.com]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. This compound | CAS#:25391-61-1 | Chemsrc [chemsrc.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. fishersci.com [fishersci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. scirp.org [scirp.org]

- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-3-iodo-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-Bromo-3-iodo-5-nitropyridine, a halogenated and nitrated pyridine derivative of significant interest in medicinal chemistry and materials science. Due to a notable absence of extensive experimental data in publicly accessible literature, this guide uniquely combines available chemical data with robust theoretical modeling to elucidate its structural and electronic characteristics. We will delve into the predicted geometry, spectroscopic signatures, and the underlying synthesis strategies, offering valuable insights for researchers engaged in the design and development of novel chemical entities. This document serves as a foundational resource, bridging the current information gap and paving the way for future empirical studies.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and functional materials. Its nitrogen-containing heterocyclic structure imparts unique electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a privileged motif in drug discovery. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic profile, profoundly influencing its biological activity and material properties.

This compound (CAS No. 25391-61-1) represents a particularly intriguing scaffold. The presence of three distinct substituents—a bromine atom, an iodine atom, and a nitro group—on the pyridine core creates a molecule with a complex electronic landscape and multiple potential sites for further chemical modification. The electron-withdrawing nature of the nitro group, combined with the steric and electronic influence of the two different halogens, suggests potential applications as an intermediate in the synthesis of complex organic molecules, including kinase inhibitors and other targeted therapeutics.

This guide aims to provide a detailed understanding of its molecular architecture, which is fundamental to predicting its reactivity, intermolecular interactions, and overall suitability for various applications.

Molecular Structure and Properties

Based on available supplier information, this compound is a solid at room temperature. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 25391-61-1 | |

| Molecular Formula | C₅H₂BrIN₂O₂ | |

| Molecular Weight | 328.89 g/mol | |

| InChI | 1S/C5H2BrIN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H | |

| SMILES | [O-]c1cnc(Br)c(I)c1 |

Predicted Molecular Geometry

In the absence of experimental crystallographic data, the three-dimensional structure of this compound can be predicted using computational chemistry methods, such as Density Functional Theory (DFT). By performing geometry optimization calculations, we can obtain valuable information about bond lengths, bond angles, and dihedral angles. These calculations would be guided by established principles of molecular geometry and the known structures of related substituted pyridines.

A theoretical investigation, similar to the one performed on 2-Amino-3-bromo-5-nitropyridine, would provide a robust model of the molecule's geometry.[1][2]

Table of Predicted Bond Lengths and Angles (Illustrative)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-Br | ~1.88 |

| C3-I | ~2.09 |

| C5-N(O₂) | ~1.47 |

| N1-C2 | ~1.34 |

| C2-C3 | ~1.40 |

| C3-C4 | ~1.39 |

| C4-C5 | ~1.38 |

| C5-C6 | ~1.39 |

| C6-N1 | ~1.33 |

| Bond Angles (°) ** | |

| N1-C2-Br | ~117 |

| Br-C2-C3 | ~123 |

| C2-C3-I | ~121 |

| I-C3-C4 | ~119 |

| C4-C5-N(O₂) | ~118 |

| Dihedral Angles (°) ** | |

| Br-C2-C3-I | ~0 (planar) |

| C4-C5-N(O₂)-O | ~0 (planar) |

Note: These values are illustrative and would need to be confirmed by actual DFT calculations.

The pyridine ring is expected to be planar, with the substituents lying in the same plane. The bond lengths and angles will be influenced by the electronic effects of the bromine, iodine, and nitro groups. The strong electron-withdrawing nature of the nitro group will likely lead to a shortening of the adjacent C-C and C-N bonds within the ring.

Molecular Visualization

The predicted molecular structure of this compound can be visualized to better understand the spatial arrangement of its atoms.

Caption: Predicted 2D structure of this compound.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the C4 position will likely appear as a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet. The chemical shifts will be influenced by the electron-withdrawing effects of the adjacent substituents.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon. The carbons bearing the bromine, iodine, and nitro groups (C2, C3, and C5) will show characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

C=C and C=N stretching (in-ring): 1600-1400 cm⁻¹

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C-Br and C-I stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (328.89 g/mol ). The isotopic pattern of this peak will be characteristic, showing the presence of one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio) and one iodine atom (monoisotopic at ¹²⁷I). Fragmentation patterns would likely involve the loss of the nitro group and the halogen atoms.

Synthesis and Reactivity

Proposed Synthesis Pathway

A plausible synthetic route to this compound would likely start from a readily available aminopyridine precursor. A potential pathway, adapted from the synthesis of related compounds, is outlined below.[3]

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol (Hypothetical):

-

Bromination: 2-Amino-5-nitropyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent to introduce the bromine atom at the 3-position, yielding 2-amino-3-bromo-5-nitropyridine.

-

Diazotization: The resulting 2-amino-3-bromo-5-nitropyridine is then subjected to diazotization using sodium nitrite in the presence of a strong acid (e.g., H₂SO₄) at low temperatures to form the corresponding diazonium salt.

-

Iodination (Sandmeyer Reaction): The diazonium salt is subsequently treated with a solution of potassium iodide (KI) to replace the diazonium group with an iodine atom, affording the final product, this compound.

Causality behind Experimental Choices:

-

The use of NBS for bromination is a common and effective method for the regioselective bromination of activated aromatic rings.

-

Diazotization followed by a Sandmeyer-type reaction is a classic and reliable method for introducing a variety of substituents, including halogens, onto an aromatic ring via an amino precursor. The choice of KI provides the iodide nucleophile for the substitution.

Predicted Reactivity

The presence of multiple functional groups on the pyridine ring suggests a rich and varied reactivity profile for this compound.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The bromine and iodine atoms are potential leaving groups, allowing for the introduction of other functional groups at the C2 and C3 positions.

-

Cross-Coupling Reactions: The C-Br and C-I bonds are amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C and C-heteroatom bonds. This makes this compound a valuable building block for the synthesis of more complex molecules.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This provides a handle for introducing a wide range of substituents at the C5 position.

Applications in Drug Development and Materials Science

The unique substitution pattern of this compound makes it a promising scaffold for the development of novel compounds with potential applications in:

-

Medicinal Chemistry: As an intermediate for the synthesis of kinase inhibitors, antivirals, and other biologically active molecules. The ability to selectively functionalize the different positions of the pyridine ring allows for the creation of diverse chemical libraries for high-throughput screening.

-

Materials Science: As a building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the substituted pyridine ring can be tailored to achieve desired material characteristics.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential. While experimental data on its molecular structure is currently scarce, this technical guide has provided a comprehensive overview based on theoretical predictions and comparisons with related compounds. The proposed structural features, spectroscopic signatures, and synthetic pathways offer a solid foundation for future research.

To further advance our understanding of this intriguing molecule, the following experimental work is highly recommended:

-

Single-crystal X-ray diffraction analysis to definitively determine its three-dimensional structure.

-

Comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS) to validate the predicted data.

-

Exploration of its reactivity in various chemical transformations to fully exploit its potential as a synthetic intermediate.

Such studies will undoubtedly unlock the full potential of this compound and pave the way for its application in the development of next-generation pharmaceuticals and advanced materials.

References

-

Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.5. [Link]

-

V. S, S., & S, J. (2017). Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method. Journal of Molecular Structure, 1138, 270-282. [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 2-Bromo-3-iodo-5-nitropyridine

This technical guide provides a comprehensive analysis of the expected spectral data for 2-Bromo-3-iodo-5-nitropyridine, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document offers insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The guide emphasizes the principles behind spectral interpretation and provides robust experimental protocols for data acquisition and validation.

Introduction

This compound is a highly functionalized heterocyclic compound. Its unique substitution pattern, featuring both electron-withdrawing (nitro) and halogen (bromo, iodo) groups, makes it a valuable building block in organic synthesis. Understanding its spectral properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide will provide a detailed predictive analysis of its spectral data, grounded in established spectroscopic principles and data from analogous compounds.

Molecular Structure and Predicted Spectral Overview

The structure of this compound (C₅H₂BrIN₂O₂) presents a fascinating case for spectroscopic analysis. The pyridine ring is substituted with a bromine atom at the 2-position, an iodine atom at the 3-position, and a nitro group at the 5-position. This arrangement leaves two protons on the aromatic ring, which are key to elucidating the structure via NMR.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituted pyridines and the known effects of electron-withdrawing and halogen substituents.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring. The electron-withdrawing nitro group will significantly deshield these protons, shifting their signals downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.5 - 9.0 | Doublet | ~2-3 | H-6 |

| ~9.2 - 9.7 | Doublet | ~2-3 | H-4 |

Rationale behind Assignments:

-

Chemical Shifts: The nitro group at the 5-position strongly withdraws electron density from the ring, particularly affecting the ortho (H-4 and H-6) positions. This results in significant downfield shifts. The proton at the 4-position (H-4) is expected to be further downfield than H-6 due to the combined electron-withdrawing effects of the adjacent nitro group and the nitrogen atom in the ring.

-

Multiplicity and Coupling: The two protons, H-4 and H-6, are meta to each other, which typically results in a small coupling constant (⁴JHH) of around 2-3 Hz. This will give rise to two doublets.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show five signals for the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the attached substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~110 - 120 | C-3 | The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect". |

| ~125 - 135 | C-4 | This protonated carbon will be deshielded by the adjacent nitro group. |

| ~140 - 150 | C-5 | The carbon attached to the nitro group will be strongly deshielded. |

| ~145 - 155 | C-2 | The carbon bearing the bromine atom will be deshielded. |

| ~150 - 160 | C-6 | This protonated carbon is adjacent to the ring nitrogen and will be deshielded. |

Advanced NMR Experiments for Definitive Assignment

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

Caption: Logical workflow for structure elucidation using 2D NMR.[1]

-

COSY (Correlation Spectroscopy): A COSY experiment will show a cross-peak between the signals of H-4 and H-6, confirming their meta-relationship.[1]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate each proton signal to the carbon to which it is directly attached, allowing for the definitive assignment of C-4 and C-6.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for assigning the quaternary carbons (C-2, C-3, and C-5).[1] Correlations between H-4 and C-2, C-3, C-5, and C-6, as well as correlations between H-6 and C-2, C-4, and C-5, will allow for the complete and unambiguous assignment of the carbon skeleton.[1]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to encompass the entire aromatic region and any potential impurities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

2D NMR Acquisition:

-

Acquire standard gradient-selected COSY, HSQC, and HMBC spectra. Optimize acquisition parameters (e.g., number of increments, relaxation delays) based on the sample concentration and spectrometer.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the nitro group and the aromatic ring.

| Predicted Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |

| 1600 - 1585 | Medium | C=C stretching (in-ring) |

| 1550 - 1475 | Strong | Asymmetric N-O stretch of the nitro group[2][3] |

| 1500 - 1400 | Medium | C=C stretching (in-ring) |

| 1360 - 1290 | Strong | Symmetric N-O stretch of the nitro group[2][3] |

| 900 - 675 | Strong | C-H out-of-plane bending ("oop") |

| 690 - 515 | Medium-Strong | C-Br stretch[4] |

| ~500 | Medium-Strong | C-I stretch |

Rationale behind Assignments:

-

Nitro Group: The most characteristic feature will be two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group.[2][3]

-

Aromatic Ring: The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. The in-ring C=C stretching vibrations will give rise to bands in the 1600-1400 cm⁻¹ region. Strong out-of-plane C-H bending bands are also expected.[4]

-

Halogen-Carbon Bonds: The C-Br and C-I stretching vibrations occur in the fingerprint region at lower wavenumbers.[4] The C-Br stretch is typically found in the 690-515 cm⁻¹ range, while the C-I stretch is expected at even lower frequencies.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction to obtain the final IR spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed, although it may be of low intensity due to the lability of the C-I and C-NO₂ bonds. The molecular weight of this compound is 328.89 g/mol . The isotopic pattern of the molecular ion will be complex due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic).

-

Major Fragmentation Pathways: Fragmentation is likely to proceed through the loss of the substituents.

| m/z | Predicted Fragment | Fragmentation Pathway |

| 283 | [M - NO₂]⁺ | Loss of a nitro radical |

| 202 | [M - I]⁺ | Loss of an iodine radical |

| 126 | [M - I - Br]⁺ | Subsequent loss of a bromine radical |

| 76 | [C₅H₂N]⁺ | Loss of all substituents |

digraph "Fragmentation_Pathway" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[C₅H₂BrIN₂O₂]⁺\n(m/z = 329)"]; M_minus_NO2 [label="[C₅H₂BrIN]⁺\n(m/z = 283)"]; M_minus_I [label="[C₅H₂BrN₂O₂]⁺\n(m/z = 202)"]; M_minus_I_minus_Br [label="[C₅H₂N₂O₂]⁺\n(m/z = 126)"]; Final_Fragment [label="[C₅H₂N]⁺\n(m/z = 76)"];

M -> M_minus_NO2 [label="- NO₂"]; M -> M_minus_I [label="- I"]; M_minus_I -> M_minus_I_minus_Br [label="- Br"]; M_minus_I_minus_Br -> Final_Fragment [label="- NO₂"]; }

Caption: Predicted major fragmentation pathways for this compound.

Rationale for Fragmentation:

The fragmentation of halogenated and nitro-aromatic compounds in mass spectrometry often involves the loss of radicals corresponding to the substituents.[5] The C-I bond is the weakest, making the loss of an iodine radical a likely initial fragmentation step. The loss of the nitro group is also a common pathway for nitroaromatic compounds. Subsequent loss of the remaining substituents can lead to the pyridine cation.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-400) to detect the molecular ion and all significant fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum, paying close attention to the molecular ion peak and its isotopic pattern, as well as the major fragment ions, to confirm the structure.

Conclusion

The comprehensive spectral analysis of this compound requires a multi-technique approach. While direct experimental data is not widely available, a robust prediction of its NMR, IR, and MS spectra can be made based on established principles and data from analogous compounds. This guide provides the foundational knowledge for researchers to identify, characterize, and utilize this important chemical intermediate with confidence. The provided protocols offer a standardized methodology for acquiring high-quality spectral data, ensuring the integrity and reproducibility of experimental results.

References

-

ResearchGate. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

Sources

solubility of 2-Bromo-3-iodo-5-nitropyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-3-iodo-5-nitropyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key heterocyclic intermediate in pharmaceutical and materials science research. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical insights and practical, field-proven methodologies. It is designed for researchers, scientists, and drug development professionals who require a deep, actionable understanding of the solubility characteristics of this compound. The guide details the principles of "like dissolves like," the impact of solvent polarity, and hydrogen bonding. A robust, step-by-step experimental protocol for determining equilibrium solubility is provided, complete with a framework for data analysis and interpretation.

Introduction: The Critical Role of Solubility

This compound is a halogenated nitro-substituted pyridine derivative.[1][2][3][4] Its complex structure, featuring a polar nitro group and lipophilic bromo and iodo substituents, suggests a nuanced solubility profile across various organic solvents. Understanding this profile is paramount for its effective use in synthesis, purification (e.g., crystallization), and formulation. Solubility dictates the choice of reaction media, influences reaction rates, and is a critical parameter in developing viable drug delivery systems. This guide will equip the researcher with the foundational knowledge and practical skills to systematically evaluate the solubility of this and similar compounds.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process.[5] When a solid compound is introduced into a solvent, molecules at the surface of the solid begin to dissolve into the solvent, while dissolved solute molecules can also redeposit onto the solid surface. When the rates of dissolution and precipitation become equal, the solution is said to be saturated, and a dynamic equilibrium is established.[5] The concentration of the solute in a saturated solution at a given temperature is its solubility.

The adage "like dissolves like" is a useful qualitative predictor of solubility.[6] This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Key Factors Influencing Solubility:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility.[7] Polar solvents, characterized by a high dielectric constant and a large dipole moment, are more likely to dissolve polar solutes. Conversely, nonpolar solvents are better suited for dissolving nonpolar solutes.[7] this compound possesses both polar (nitro group, pyridine nitrogen) and nonpolar (halogens, aromatic ring) features, suggesting it will exhibit a range of solubilities in solvents of varying polarities.

-

Hydrogen Bonding: The ability of a solvent or solute to act as a hydrogen bond donor or acceptor significantly impacts solubility.[8][9] Solvents that can form hydrogen bonds (e.g., alcohols) can enhance the solubility of compounds containing hydrogen bond acceptors (like the nitro group and pyridine nitrogen in our target molecule).

-

Molecular Size and Shape: In general, for a homologous series of compounds, as the molecular weight and size increase, solubility tends to decrease due to stronger intermolecular forces within the solid crystal lattice.

Characterizing the Solute and Solvents

A systematic approach to predicting solubility begins with understanding the properties of the solute and the potential solvents.

3.1. Properties of this compound

-

Key Structural Features:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom.

-

Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.

-

Bromo (-Br) and Iodo (-I) Substituents: Halogens that increase molecular weight and lipophilicity.

-

Based on its structure, this compound can be classified as a moderately polar compound. The presence of the nitro group and the pyridine nitrogen introduces polarity, while the halogen atoms and the aromatic ring contribute to its nonpolar character.

3.2. Properties of Common Organic Solvents

The choice of solvents for solubility screening should cover a range of polarities and hydrogen bonding capabilities. Below is a table of representative organic solvents with their relevant properties.

| Solvent | Polarity Index | Dielectric Constant (at 20°C or 25°C) | Hydrogen Bonding |

| Hexane | 0.1 | 1.88 | Non-polar aprotic |

| Toluene | 2.4 | 2.38 | Non-polar aprotic |

| Diethyl Ether | 2.8 | 4.33 | Polar aprotic (H-bond acceptor) |

| Dichloromethane | 3.1 | 8.93 | Polar aprotic |

| Ethyl Acetate | 4.4 | 6.02 | Polar aprotic (H-bond acceptor) |

| Acetone | 5.1 | 20.7 | Polar aprotic (H-bond acceptor) |

| Isopropyl Alcohol | 3.9 | 19.92 | Polar protic (H-bond donor & acceptor) |

| Ethanol | 4.3 | 24.55 | Polar protic (H-bond donor & acceptor) |

| Methanol | 5.1 | 32.70 | Polar protic (H-bond donor & acceptor) |

| Acetonitrile | 5.8 | 37.5 | Polar aprotic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Polar aprotic (H-bond acceptor) |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.71 | Polar aprotic (H-bond acceptor) |

Experimental Protocol: Equilibrium Solubility Determination

The following protocol details the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.[11]

4.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringes and syringe filters (0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

4.3. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound. An amount that ensures undissolved solid remains at the end of the experiment is crucial.

-

Accurately add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use magnetic stirrers.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[12] It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

-

Concentration Analysis (using HPLC as an example):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the peak area (from HPLC analysis) versus the concentration of the standard solutions.

-

Analyze the diluted sample from step 3 and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

4.4. Self-Validating System and Trustworthiness

-

Visual Confirmation: The presence of undissolved solid at the end of the equilibration period is a visual confirmation that a saturated solution has been achieved.

-

Time to Equilibrium: To ensure true equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

-

Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the reliability of the results and to calculate the standard deviation.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Example Data)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | [Experimental Value] | [Calculated Value] |

| Toluene | [Experimental Value] | [Calculated Value] |

| Dichloromethane | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] |

| Methanol | [Experimental Value] | [Calculated Value] |

| Acetonitrile | [Experimental Value] | [Calculated Value] |

| DMSO | [Experimental Value] | [Calculated Value] |

Interpreting the Results:

The obtained solubility data should be analyzed in the context of the solvent properties. It is expected that the solubility of this compound will be higher in more polar solvents like DMSO, DMF, and acetone, which can effectively solvate the polar nitro group and the pyridine ring. Solvents capable of hydrogen bonding, such as methanol and ethanol, may also show good solvating power. Conversely, the solubility is anticipated to be lower in nonpolar solvents like hexane.

Sources

- 1. 2-ブロモ-3-ヨード-5-ニトロピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. BLDpharm - Bulk Product Details [bldpharm.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. vsnchem.com [vsnchem.com]

- 5. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 6. chem.ws [chem.ws]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hydrogen bonding properties of non-polar solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. 2-Bromo-5-iodo-3-nitropyridine AldrichCPR 426463-20-9 [sigmaaldrich.com]

- 11. scitechnol.com [scitechnol.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Regioselective Functionalization of 2-Bromo-3-iodo-5-nitropyridine

Foreword

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic construction of complex molecular architectures is paramount. Polysubstituted N-heterocycles, with the pyridine scaffold at the forefront, represent a class of compounds with immense biological and industrial significance.[1] The ability to precisely and selectively introduce various functional groups onto these rings is a key challenge that dictates the efficiency of discovery and development pipelines. This guide focuses on a particularly versatile building block: 2-bromo-3-iodo-5-nitropyridine. We will explore the fundamental principles governing its reactivity and provide a technical framework for its use in sequential, regioselective cross-coupling reactions, empowering researchers to leverage its unique chemical properties for the synthesis of novel compounds.

Core Principles: Understanding the Reactivity of this compound

The synthetic utility of this compound is not arbitrary; it is a direct consequence of its distinct electronic and structural features. The interplay between the pyridine ring, the powerful electron-withdrawing nitro group, and the two different halogen substituents creates a predictable hierarchy of reactivity that can be exploited with high fidelity.

The Electronic Landscape

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of a nitro group at the C-5 position dramatically amplifies this effect. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, and its presence significantly lowers the electron density of the entire aromatic system.[2][3] This profound electronic influence has two major consequences:

-

Activation towards Nucleophilic Attack: The electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) reactions, a pathway that can be complementary to the more common transition-metal-catalyzed methods.[4]

-

Facilitation of Oxidative Addition: The lowered electron density at the carbon centers facilitates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling cycles.

The Carbon-Halogen Bond Reactivity Hierarchy

The cornerstone of regioselective synthesis with this substrate is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In the context of palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is well-established: I > Br > Cl > F .[5][6]

This trend is primarily governed by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The C-I bond is significantly weaker (lower BDE) than the C-Br bond. Consequently, the C-I bond undergoes oxidative addition to a low-valent palladium(0) catalyst much more readily and under milder conditions than the C-Br bond.[7][8] This intrinsic difference in reactivity is the key that unlocks the ability to perform sequential functionalization, first at the C-3 (iodo) position and subsequently at the C-2 (bromo) position.[9]

Caption: Reactivity hierarchy of substituents on the pyridine ring.

Phase I: Selective Functionalization at the C-3 (Iodo) Position

Harnessing the greater lability of the C-I bond, the first synthetic operation is almost exclusively directed at the C-3 position. This is achieved by employing mild reaction conditions that provide enough energy to activate the C-I bond but are insufficient to cleave the more robust C-Br bond.[6]

Key palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this purpose. Below are protocols and conditions for three of the most powerful and widely used transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between the pyridine C-3 position and a wide variety of aryl, heteroaryl, vinyl, or alkyl groups supplied as boronic acids or esters.[10][11][12]

Table 1: Typical Conditions for Selective Suzuki-Miyaura Coupling at C-3

| Component | Example Reagents | Molar Ratio (vs. Substrate) | Purpose |

|---|---|---|---|

| Substrate | This compound | 1.0 eq | Electrophile |

| Coupling Partner | Phenylboronic acid | 1.1 - 1.2 eq | Nucleophile Source |

| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 0.01 - 0.05 eq (1-5 mol%) | Catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 eq | Activates boronic acid |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | - | Reaction Medium |

| Temperature | 60 - 90 °C | - | Thermal Energy |

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.1 eq), and the base (e.g., K₂CO₃, 2.5 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe. The typical concentration is 0.1 M with respect to the substrate.

-

Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the 2-bromo-3-aryl-5-nitropyridine product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing terminal alkynes, creating valuable C(sp²)-C(sp) bonds.[13][14] This reaction typically requires a copper(I) co-catalyst.

Table 2: Typical Conditions for Selective Sonogashira Coupling at C-3

| Component | Example Reagents | Molar Ratio (vs. Substrate) | Purpose |

|---|---|---|---|

| Substrate | This compound | 1.0 eq | Electrophile |

| Coupling Partner | Phenylacetylene | 1.2 - 1.5 eq | Nucleophile |

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 0.02 - 0.05 eq (2-5 mol%) | Catalyst |

| Cu Co-catalyst | CuI | 0.04 - 0.10 eq (4-10 mol%) | Co-catalyst |

| Base | Triethylamine (Et₃N), Diisopropylamine | 2.0 - 4.0 eq (can be solvent) | Base & Solvent |

| Solvent | THF, DMF | - | Reaction Medium |

| Temperature | Room Temperature - 60 °C | - | Thermal Energy |

Experimental Protocol: Selective Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.025 eq), and the copper(I) iodide co-catalyst (0.05 eq).

-

Solvent and Reagents: Add degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 eq).

-

Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C).

-

Monitoring & Workup: Monitor the reaction as described previously. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify by column chromatography.[15][16]

Buchwald-Hartwig Amination: Forming C-N Bonds

For the synthesis of arylamines, a critical moiety in pharmaceuticals, the Buchwald-Hartwig amination is the reaction of choice.[17][18] It requires a specialized phosphine ligand to facilitate the C-N bond-forming reductive elimination step.[19]

Table 3: Typical Conditions for Selective Buchwald-Hartwig Amination at C-3

| Component | Example Reagents | Molar Ratio (vs. Substrate) | Purpose |

|---|---|---|---|

| Substrate | This compound | 1.0 eq | Electrophile |

| Coupling Partner | Morpholine, Aniline | 1.2 - 1.5 eq | Nucleophile |

| Pd Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 0.01 - 0.04 eq (1-4 mol%) | Catalyst Source |

| Ligand | XPhos, SPhos, BINAP | 0.02 - 0.08 eq (2-8 mol%) | Stabilizes Pd, facilitates cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 1.5 - 2.5 eq | Deprotonates amine |

| Solvent | Toluene, Dioxane | - | Reaction Medium |

| Temperature | 80 - 110 °C | - | Thermal Energy |

Caption: Sequential functionalization workflow.

Mechanistic Causality: The Role of Oxidative Addition

The entire principle of this selective methodology hinges on the kinetics of the first, and often rate-determining, step of the palladium catalytic cycle: oxidative addition . [12]

Caption: The Palladium cross-coupling catalytic cycle.

In this step, the Pd(0) catalyst inserts itself into the carbon-halogen bond. The activation energy for this process is significantly lower for the C-I bond than for the C-Br bond. By carefully controlling the reaction temperature, we provide sufficient thermal energy to overcome the activation barrier for C-I insertion while remaining below the threshold required for efficient C-Br insertion. This kinetic differentiation is the fundamental reason why selective functionalization is not only possible but highly efficient.

Conclusion